amino]-2-methyl-1-benzofuran-3-carboxylate CAS No. 448213-92-1](/img/structure/B407679.png)

Methyl 5-[[(4-tert-butylphenyl)sulfonyl](butyryl)amino]-2-methyl-1-benzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Asymmetric Synthesis of N-Heterocycles

Tert-butanesulfinamide: serves as a powerful chiral auxiliary in the stereoselective synthesis of amines and their derivatives. Over the last two decades, it has emerged as the gold standard among many other chiral auxiliaries. Researchers have extensively employed it for the asymmetric synthesis of N-heterocycles via sulfinimine intermediates . This methodology provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which often appear in natural products and therapeutically relevant compounds.

Synthesis of Pyrazolyl Carbamates

A synthetic route to tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate has been developed from 1-methyl-1H-pyrazol-5-amine. The sequence involves nitrosation, reduction, esterification, amino group protection, and condensation steps, resulting in an overall yield of 59.5% .

Crystal Structure Studies

The crystal structure of methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa…) (a related compound) has been investigated. Crystallographic studies provide valuable insights into molecular packing, intermolecular interactions, and conformational aspects .

Peptoid Synthesis

In peptoid chemistry, tert-butanesulfinamide has been employed as a reagent. For instance, it has been used in the synthesis of sequence-defined peptoids, contributing to the development of versatile strategies for creating peptidomimetic structures .

properties

IUPAC Name |

methyl 5-[butanoyl-(4-tert-butylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6S/c1-7-8-22(27)26(33(29,30)19-12-9-17(10-13-19)25(3,4)5)18-11-14-21-20(15-18)23(16(2)32-21)24(28)31-6/h9-15H,7-8H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEPLGDTIAZRMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-fluorophenyl)-4-{2-[(2-methyl-2-propenyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B407598.png)

![2-Methyl-3-[(methylethyl)oxycarbonyl]benzo[b]furan-5-yl 4-methylbenzoate](/img/structure/B407602.png)

![N-(2-chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetamide](/img/structure/B407606.png)

![3-amino-N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407607.png)

![2-{[4-(4-tert-butylphenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B407608.png)

![2-{[4-(4-tert-butylphenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B407609.png)

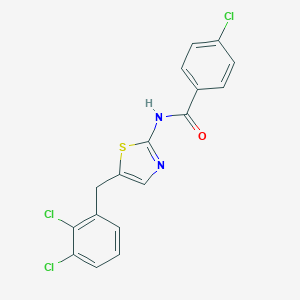

![4-chloro-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B407610.png)

![3-amino-N-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407611.png)

![3-amino-4-(4-methoxyphenyl)-6-phenyl-N-(2,4,6-trichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407612.png)

![N-[1,1'-biphenyl]-2-yl-2-{[3-cyano-6-(4-methylphenyl)-4-phenyl-2-pyridinyl]sulfanyl}acetamide](/img/structure/B407615.png)